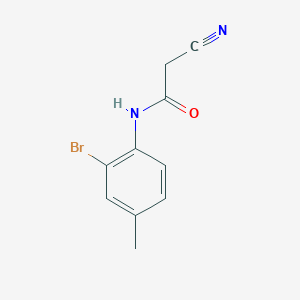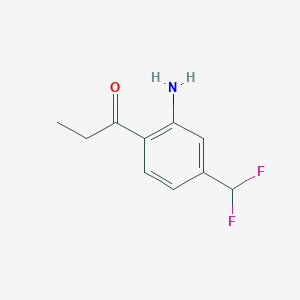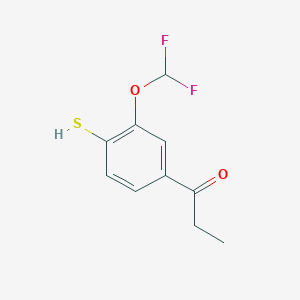
6-Chloro-N~2~-ethyl-N~4~-(2-phenylethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an ice bath to control the temperature and prevent side reactions .
Análisis De Reacciones Químicas
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles, such as amines, alcohols, or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- has several scientific research applications:
Agriculture: It is used as a herbicide to control broad-leaved weeds and grasses by inhibiting photosynthetic electron transport.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its ability to interact with various biological targets.
Materials Science: It is used in the synthesis of polymers, liquid crystals, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- involves the inhibition of photosynthetic electron transport in plants. This leads to the disruption of energy production and ultimately causes the death of the plant. The compound interacts with specific proteins in the photosynthetic pathway, blocking the transfer of electrons and preventing the synthesis of essential molecules .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(2-phenylethyl)- can be compared with other triazine derivatives such as:
These compounds share a common triazine core but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
102587-59-7 |
|---|---|
Fórmula molecular |
C13H16ClN5 |
Peso molecular |
277.75 g/mol |
Nombre IUPAC |
6-chloro-4-N-ethyl-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16ClN5/c1-2-15-12-17-11(14)18-13(19-12)16-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19) |
Clave InChI |
FQKMDKUNABLFPW-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)





